molecular formula C7H4BrNS B1340213 2-Bromothieno[2,3-c]pyridine CAS No. 756477-36-8

2-Bromothieno[2,3-c]pyridine

Cat. No. B1340213
M. Wt: 214.08 g/mol
InChI Key: UMWCWAYSRWHURQ-UHFFFAOYSA-N
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Description

“2-Bromothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H4BrNS . It has a molecular weight of 215.09 and is an off-white solid . The IUPAC name for this compound is 2-bromo-1H-1lambda3-thieno [2,3-c]pyridine .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been a topic of interest in recent research . The synthesis process involves the use of synthetic building blocks and is driven by the structure of the compound . The process also involves the use of cross-coupling reactions .


Molecular Structure Analysis

The InChI code for “2-Bromothieno[2,3-c]pyridine” is 1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6 (5)10-7/h1-4H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Bromothieno[2,3-c]pyridine” is an off-white solid . It has a molecular weight of 215.09 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Synthesis of Thieno[2,3-c]pyridine Derived GRK2 Inhibitors

  • Summary of Application : Thieno[2,3-c]pyridine derivatives were synthesized as potential starting points for future drug discovery programs. They were specifically used in the search for inhibitors of the GRK2 kinase .
  • Methods of Application : The thieno[2,3-c]pyridine derivatives were prepared by synthesizing a diverse collection of simple thieno[2,3-c]pyridine derivatives . The process involved a structure-driven optimization process .
  • Results or Outcomes : A hit compound bearing the thieno[2,3-c]pyridine moiety was identified. Following the optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

2. Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives

  • Summary of Application : The study investigated the effect of substituents on the absorption and fluorescence properties of thieno[3,2-c]pyridine derivatives .
  • Methods of Application : New substituted thieno[3,2-c]pyridine derivatives were synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further underwent Suzuki reaction with boronic acids .
  • Results or Outcomes : The study found that the substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .

3. Pim-1 Kinase Inhibitors

  • Summary of Application : Thieno[2,3-b]pyridines were reported as Pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a significant role in cell division and survival, and is often overexpressed in cancer cells .
  • Methods of Application : The synthesis of these inhibitors involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further undergoes Suzuki reaction with boronic acids .
  • Results or Outcomes : The study found that the thieno[2,3-b]pyridine derivatives were effective as Pim-1 kinase inhibitors .

4. Multidrug Resistance Modulators

  • Summary of Application : Thieno[2,3-b]pyridines were also reported as multidrug resistance modulators . These compounds can potentially be used to overcome drug resistance in cancer treatment .
  • Methods of Application : The synthesis of these modulators also involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further undergoes Suzuki reaction with boronic acids .
  • Results or Outcomes : The study found that the thieno[2,3-b]pyridine derivatives were effective as multidrug resistance modulators .

5. Anticancer Properties

  • Summary of Application : Thieno[2,3-c]pyridine derivatives have been evaluated for their anticancer properties against several cancer cell lines .
  • Methods of Application : The synthesis of these compounds involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further undergoes Suzuki reaction with boronic acids .
  • Results or Outcomes : The study found that the thieno[2,3-c]pyridine derivatives showed inhibition of tumor cell growth .

6. Drug Discovery Programs

  • Summary of Application : Thieno[2,3-c]pyridine derivatives have been used as starting points for future drug discovery programs .
  • Methods of Application : The synthesis of these compounds involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further undergoes Suzuki reaction with boronic acids .
  • Results or Outcomes : The study identified a hit compound bearing the thieno[2,3-c]pyridine moiety. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

properties

IUPAC Name

2-bromothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWCWAYSRWHURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478179
Record name 2-bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothieno[2,3-c]pyridine

CAS RN

756477-36-8
Record name 2-bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Graulich, JF Liegeois - Synthesis, 2004 - thieme-connect.com
A convenient preparation of thieno [2, 3-c] pyridine 3a and of several original 2-substituted-thieno [2, 3-c] pyridines 3b-f is achieved by cyclization of the Schiff base resulting from the …
Number of citations: 6 www.thieme-connect.com
YM Hwang, J Ohshita, T Mizumo, H Yoshida… - Bulletin of the …, 2011 - journal.csj.jp
Oligothiophenes end-capped with fused pyridino units were synthesized by means of the Stille coupling and their optical properties were studied. These compounds show absorption …
Number of citations: 1 www.journal.csj.jp

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